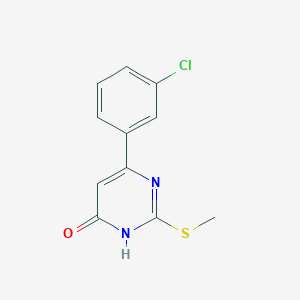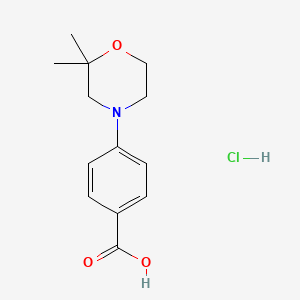
4-(2,2-Dimethylmorpholin-4-yl)benzoic acid hydrochloride
Overview
Description
4-(2,2-Dimethylmorpholin-4-yl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 2059975-31-2. It has a molecular weight of 271.74 and its IUPAC name is 4- (2,2-dimethylmorpholino)benzoic acid hydrochloride . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H17NO3.ClH/c1-13(2)9-14(7-8-17-13)11-5-3-10(4-6-11)12(15)16;/h3-6H,7-9H2,1-2H3,(H,15,16);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Scientific Research Applications
Corrosion Inhibition
New N-Heterocyclic Compounds as Corrosion Inhibitors
Research into new benzimidazole derivatives based on 8-hydroxyquinoline has shown potential in corrosion inhibition for mild steel in HCl solutions. These compounds, characterized by NMR, IR, and elemental analysis, demonstrated significant efficacy in preventing corrosion, with inhibitory efficiency reaching up to 97.7% for certain compounds. The study provides a foundational understanding of the anticorrosive properties of similar morpholine derivatives and their applications in protecting metals from corrosive environments (Rbaa et al., 2020).
Pharmaceutical Research
Mannich Bases Derived from Morpholines
A study from 1962 explored the solubilities of various Mannich bases derived from morpholines, highlighting the chemical properties and potential applications of these compounds in pharmaceutical research. Although the study primarily focused on the synthesis and solubility aspects, it suggests a broader context where morpholine derivatives can be explored for drug development and other pharmaceutical applications (Sun, 1962).
Antibacterial and Antitubercular Agents
Synthesis of Novel Hydrazide Analogs
Research into 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds has shown promising antibacterial and antitubercular activities. This study synthesized and characterized a series of compounds for in vitro activity against various bacterial strains and Mycobacterium tuberculosis, suggesting the potential of morpholine derivatives in developing new antimicrobial agents (Joshi et al., 2008).
Fluorescence and Spectroscopic Applications
1,8-Naphthalimide Derivatives for Emission Studies
A study on 1,8-naphthalimide based compounds, including those with benzoic acid derivatives, demonstrated their application in forming nanoaggregates that exhibit aggregation-enhanced emission. These findings have implications for the use of morpholine derivatives in the development of fluorescent materials and in spectroscopic applications (Srivastava et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(2,2-dimethylmorpholin-4-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-13(2)9-14(7-8-17-13)11-5-3-10(4-6-11)12(15)16;/h3-6H,7-9H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKYKNVAWYAPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C2=CC=C(C=C2)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylmorpholin-4-yl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B1489573.png)
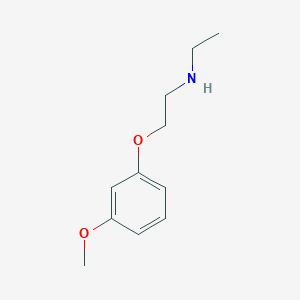

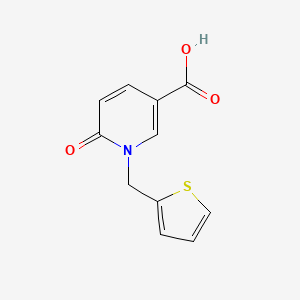
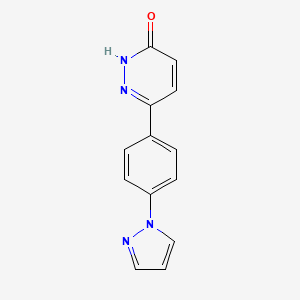
![2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1489580.png)
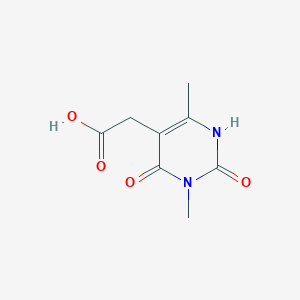
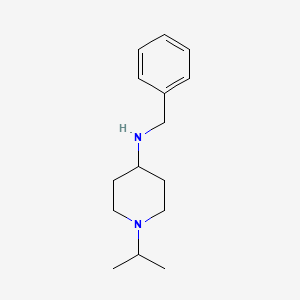
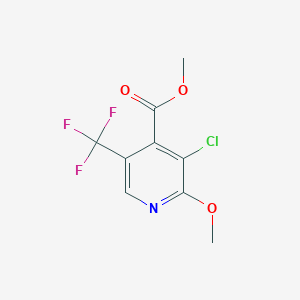
![4-[(Pyridin-4-yl)methyl]azepane dihydrochloride](/img/structure/B1489586.png)
![2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489587.png)
